

Introduction: Strategic Importance in Synthetic Chemistry

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Compound of Interest

Compound Name: *Tert-butyl 3,5-difluoro-4-formylbenzoate*

Cat. No.: *B1288974*

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Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features that make it a valuable synthetic building block: a difluorinated benzene ring, a reactive aldehyde (formyl) group, and a sterically hindered tert-butyl ester. The fluorine atoms can modulate the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Finally, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic analysis, and critical handling information for laboratory professionals.

PART 1: Physicochemical and Structural Data

The fundamental properties of **tert-butyl 3,5-difluoro-4-formylbenzoate** are summarized below. These identifiers are crucial for accurate substance registration, safety assessment, and literature retrieval.

Property	Value	Source(s)
Molecular Weight	242.22 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₁₂ F ₂ O ₃	[1][2]
CAS Number	467442-12-2	[2][3]
IUPAC Name	tert-butyl 3,5-difluoro-4-formylbenzoate	[2]
Synonyms	T-butyl 4-formyl-3,5-difluorobenzoate, 3,5-Difluoro-4-formyl-benzoic acid tert-butyl ester	[2]
MDL Number	MFC11975649	[1][3]
Appearance	White to off-white solid (predicted based on analogs)	N/A

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of **tert-butyl 3,5-difluoro-4-formylbenzoate** is typically achieved via the esterification of 3,5-difluoro-4-formylbenzoic acid. The use of a tert-butyl ester presents a synthetic challenge due to the steric hindrance of the tert-butanol and the propensity for elimination reactions under harsh conditions. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis via Acid Chloride

This two-step procedure is preferred for its high efficiency and avoidance of strong acids that could decompose the product.

Step 1: Conversion of 3,5-difluoro-4-formylbenzoic acid to its acid chloride.

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3,5-difluoro-4-formylbenzoic acid (1.0 eq).

- Add thionyl chloride (SOCl_2 , 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
- Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO_2 gas evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-difluoro-4-formylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (HCl and SO_2) that are easily removed, driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

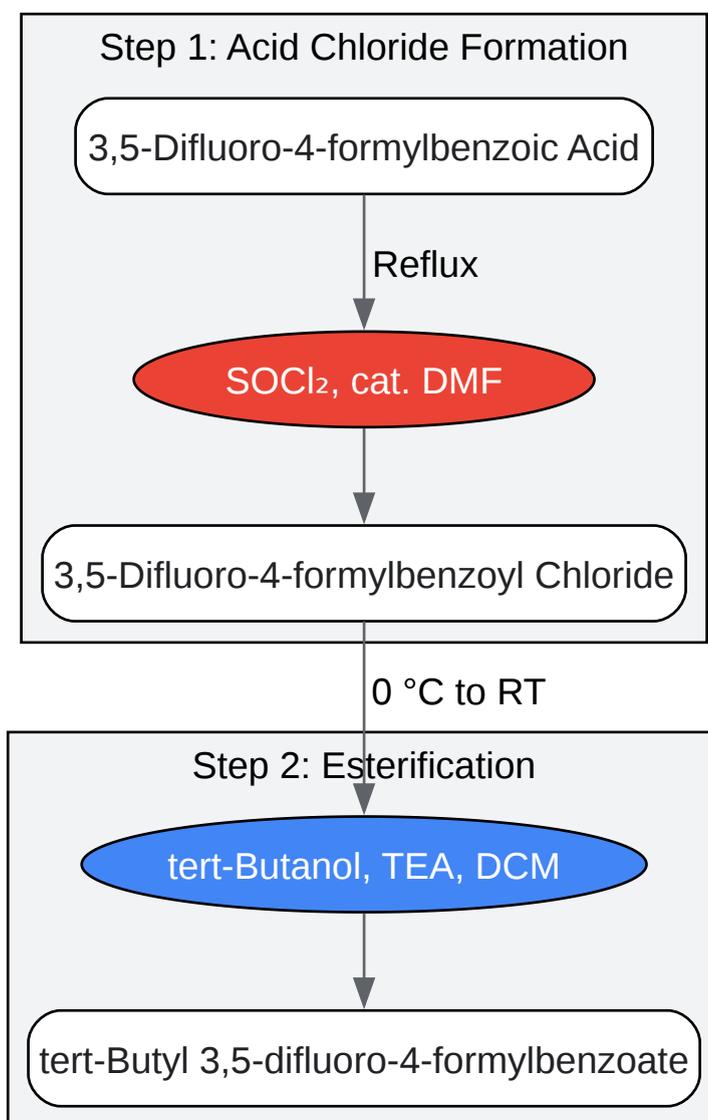
Step 2: Esterification with tert-Butanol.

- Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of tert-butanol (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, in the same anhydrous solvent.
- Add the tert-butanol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.
- Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO_3 solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or recrystallization to obtain pure **tert-butyl 3,5-difluoro-4-formylbenzoate**.

Causality: The acid chloride is highly electrophilic and reacts readily with the nucleophilic oxygen of tert-butanol. A base (TEA) is required to neutralize the HCl generated during the reaction, preventing side reactions. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.

Synthetic Workflow Diagram



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Caption: Synthetic route for **tert-butyl 3,5-difluoro-4-formylbenzoate**.

PART 3: Spectroscopic Characterization (Predicted)

While comprehensive published spectra are not widely available, the structure of **tert-butyl 3,5-difluoro-4-formylbenzoate** allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for quality control and structural confirmation.

- ¹H NMR (Proton NMR):
 - ~10.3 ppm (singlet, 1H): This downfield signal corresponds to the aldehyde proton (-CHO).
 - ~7.8 ppm (doublet, 2H): These signals are from the two aromatic protons. Due to symmetry, they are chemically equivalent. They will appear as a doublet due to coupling with the adjacent fluorine atoms.
 - ~1.6 ppm (singlet, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group.
- ¹³C NMR (Carbon NMR):
 - ~188 ppm: Aldehyde carbonyl carbon.
 - ~165 ppm: Ester carbonyl carbon.
 - ~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-F).
 - ~115-125 ppm (triplet): Aromatic carbons ortho to the ester and meta to the aldehyde.
 - ~82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
 - ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
- ¹⁹F NMR (Fluorine NMR):

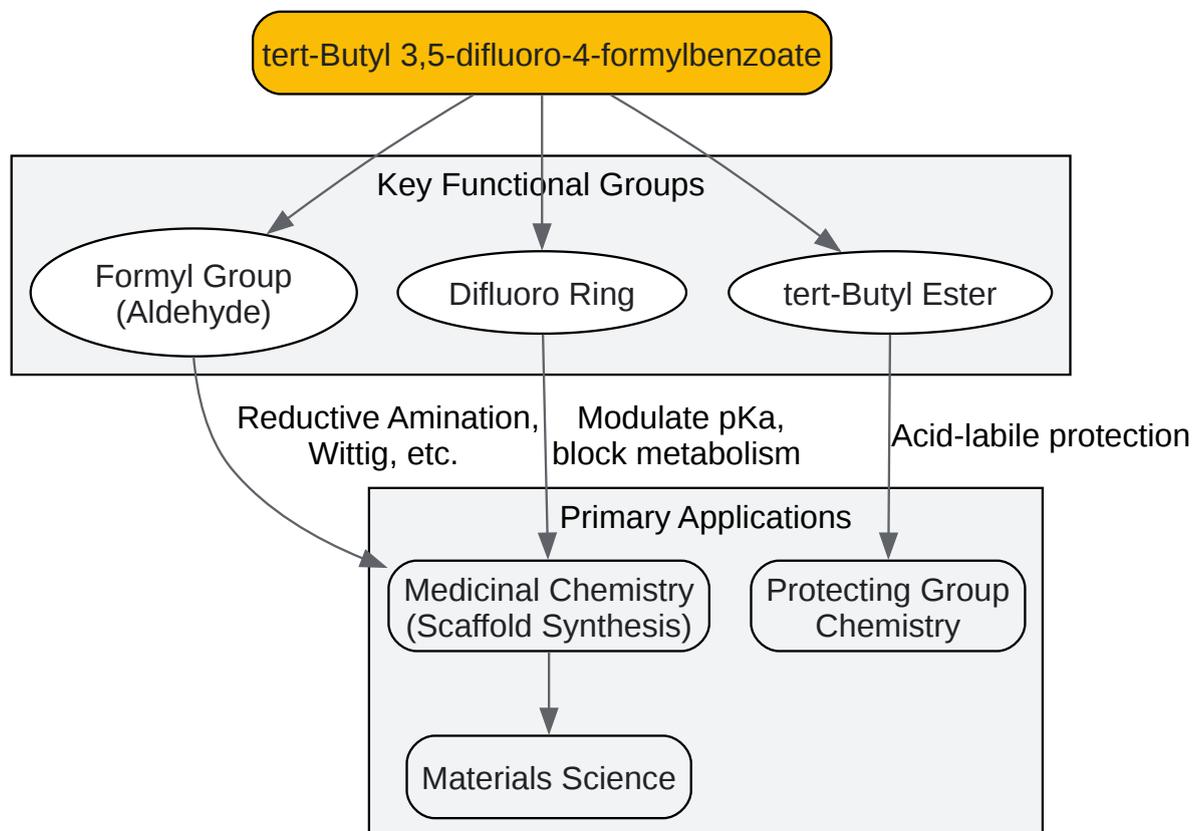
- A single resonance is expected due to the chemical equivalence of the two fluorine atoms. Its chemical shift would be in the typical range for aryl fluorides.
- FT-IR (Infrared Spectroscopy):
 - $\sim 2980\text{ cm}^{-1}$: C-H stretching from the tert-butyl group.
 - $\sim 2820\text{ cm}^{-1}$ and $\sim 2720\text{ cm}^{-1}$: Characteristic C-H stretching of the aldehyde proton (Fermi resonance).
 - $\sim 1720\text{ cm}^{-1}$: Strong absorption from the ester carbonyl (C=O) stretching.
 - $\sim 1690\text{ cm}^{-1}$: Strong absorption from the aldehyde carbonyl (C=O) stretching.
 - $\sim 1250\text{-}1300\text{ cm}^{-1}$: Strong C-F stretching band.

PART 4: Applications in Research and Development

This molecule is primarily a building block for more complex structures. Its utility stems from the orthogonal reactivity of its functional groups.

- Medicinal Chemistry: The difluorobenzaldehyde motif is a common starting point for the synthesis of enzyme inhibitors and receptor antagonists. The fluorine atoms can enhance binding affinity and improve metabolic stability by blocking sites of oxidative metabolism.^[4] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR).
- Protecting Group Chemistry: The tert-butyl ester serves as a stable protecting group for the carboxylic acid, which is resistant to nucleophilic attack and basic hydrolysis. It can be cleanly deprotected under specific acidic conditions (e.g., trifluoroacetic acid) to unmask the carboxylic acid for further functionalization, such as amide bond formation.

Logical Relationship Diagram



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Caption: Functional groups and their corresponding applications.

PART 5: Safety and Handling

As a laboratory chemical, **tert-butyl 3,5-difluoro-4-formylbenzoate** requires careful handling to minimize exposure and risk.

- Hazard Identification:
 - Causes serious eye irritation.[3][5]
 - Causes skin irritation.[3][5]
 - May cause respiratory irritation.[3]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
 - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. [5][6]
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [5] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]
- Handling and Storage:
 - Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust. Ensure adequate ventilation during use.[5]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents.
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]
 - Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[5]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[5]
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

References

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